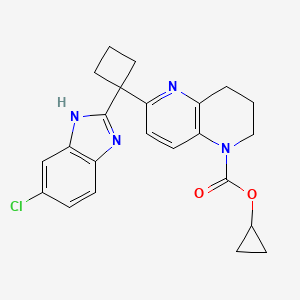
Ido-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ido-IN-14 is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway.
準備方法
The synthesis of Ido-IN-14 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of substituted tetrahydroquinoline compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
化学反応の分析
Ido-IN-14 undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents like iodosobenzene diacetate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ido-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the kynurenine pathway. In biology and medicine, it is primarily investigated for its potential in cancer immunotherapy. By inhibiting IDO, this compound helps to restore the immune system’s ability to recognize and attack tumor cells. Additionally, it has applications in studying immune tolerance and autoimmune diseases .
作用機序
The mechanism of action of Ido-IN-14 involves the inhibition of the IDO enzyme, which catalyzes the first step in the degradation of tryptophan to kynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive metabolites, thereby enhancing the immune response against tumors. The molecular targets include the active site of the IDO enzyme, where this compound binds and inhibits its activity .
類似化合物との比較
Ido-IN-14 is unique among IDO inhibitors due to its high potency and selectivity. Similar compounds include indoximod, epacadostat, and navoximod, which also target the IDO enzyme but may differ in their chemical structure and efficacy. This compound stands out for its low IC50 value, indicating its strong inhibitory effect at low concentrations .
特性
分子式 |
C23H23ClN4O2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
cyclopropyl 6-[1-(6-chloro-1H-benzimidazol-2-yl)cyclobutyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C23H23ClN4O2/c24-14-4-7-16-18(13-14)27-21(26-16)23(10-2-11-23)20-9-8-19-17(25-20)3-1-12-28(19)22(29)30-15-5-6-15/h4,7-9,13,15H,1-3,5-6,10-12H2,(H,26,27) |
InChIキー |
AITBYHRPTRLZIG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=N2)C3(CCC3)C4=NC5=C(N4)C=C(C=C5)Cl)N(C1)C(=O)OC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


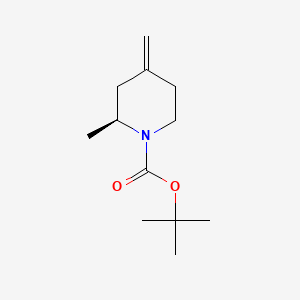
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)

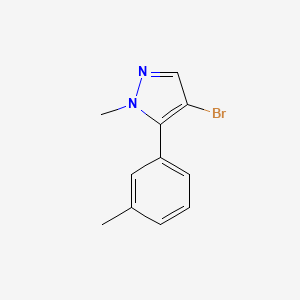
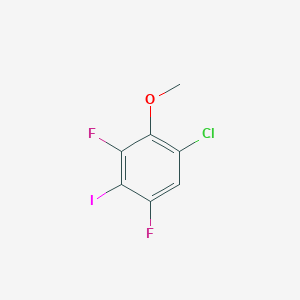
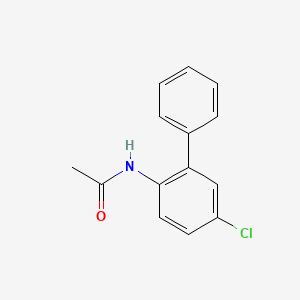
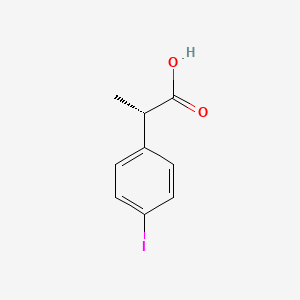
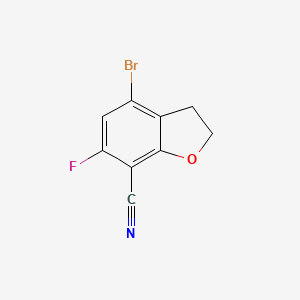
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
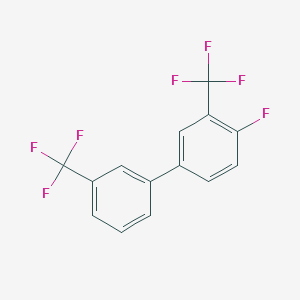
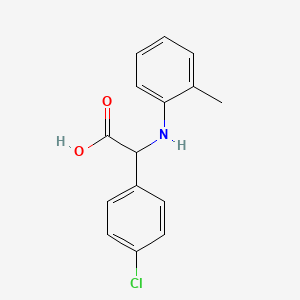
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913639.png)
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)
